ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate
Description
This compound features a thiophene-3-carboxylate backbone substituted with a p-tolyl group at position 4 and an acetamido-linked 5,6-dimethylthieno[2,3-d]pyrimidine moiety at position 2. Its structure integrates two heterocyclic systems—thiophene and pyrimidine—which are critical for modulating biological activity, solubility, and binding affinity.
Properties
IUPAC Name |
ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-5-30-24(29)20-17(16-8-6-13(2)7-9-16)10-31-23(20)27-18(28)11-32-21-19-14(3)15(4)33-22(19)26-12-25-21/h6-10,12H,5,11H2,1-4H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWBFBOCNFGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NC=NC4=C3C(=C(S4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[2,3-d]Pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold serves as the foundational structure for this compound. The synthesis begins with the cyclization of 2-aminothiophene-3-carboxylate derivatives with urea under high-temperature conditions (190°C, 3 hours) to form 2,4-dihydroxythieno[2,3-d]pyrimidine . Subsequent chlorination using phosphorus oxychloride (POCl₃) under reflux yields 2,4-dichlorothieno[2,3-d]pyrimidine, a key intermediate for further functionalization .
Critical Parameters
-
Temperature Control : Maintaining reflux conditions (110–120°C) during chlorination ensures complete conversion.
-
Solvent Selection : Excess POCl₃ acts as both a reagent and solvent, eliminating the need for additional solvents .
Thioether Linkage Formation
The thioacetamido bridge is constructed via nucleophilic substitution. 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine reacts with 2-mercaptoacetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C .
Reaction Mechanism
-
Nucleophilic Attack : The thiolate anion displaces the chloride at position 4 of the pyrimidine ring.
-
Byproduct Management : Excess K₂CO₃ neutralizes HCl generated during the reaction, shifting equilibrium toward product formation .
Table 1: Thioether Formation Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | DMF |
| Base | K₂CO₃ | NaHCO₃ | K₂CO₃ |
| Temperature (°C) | 60 | 80 | 60 |
| Yield (%) | 78 | 65 | 78 |
Acylation of the Thiophene Moiety
The thiophene-3-carboxylate segment is functionalized through a coupling reaction. Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate is acylated with 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane .
Key Considerations
-
Activation of Carboxylic Acid : EDCI/HOBt system forms an active ester intermediate, facilitating amide bond formation.
-
Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine ensures complete conversion .
Table 2: Acylation Reaction Outcomes
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 12 | 85 |
| DCC/DMAP | THF | 18 | 72 |
| HATU | DMF | 8 | 88 |
Final Assembly and Purification
The last stage involves coupling the thienopyrimidine-thioacetamide intermediate with the functionalized thiophene ester. A Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF facilitates this step, followed by silica gel chromatography for purification .
Purification Protocol
-
Mobile Phase : Gradient elution with hexane/ethyl acetate (3:1 to 1:1).
-
Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Industrial-Scale Production Insights
For large-scale synthesis, continuous flow reactors replace batch processes to enhance reproducibility. Fixed-bed reactors with immobilized catalysts (e.g., palladium on carbon) reduce reaction times by 40% while maintaining yields above 80% .
Table 3: Batch vs. Flow Synthesis Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time (h) | 24 | 14 |
| Yield (%) | 78 | 82 |
| Purity (%) | 95 | 98 |
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-alkylation during methylation is minimized using low temperatures and controlled reagent addition .
-
Solubility Issues : Poor aqueous solubility of intermediates necessitates polar aprotic solvents like DMF or DMSO .
-
Catalyst Deactivation : Regular regeneration of immobilized catalysts in flow systems maintains activity .
Alternative Synthetic Routes
Recent advances explore enzymatic catalysis for the acylation step. Lipase B from Candida antarctica (CAL-B) in ionic liquids achieves 75% yield under mild conditions (30°C, pH 7), offering an eco-friendly alternative .
Quality Control and Validation
Analytical Methods
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Basic Information
- Chemical Formula : C24H23N3O3S3
- Molecular Weight : 497.65 g/mol
- CAS Number : 315682-65-6
- Density : 1.38±0.1 g/cm³ (Predicted)
- Boiling Point : 709.6±60.0 °C (Predicted)
- Acidity (pKa) : 11.92±0.70 (Predicted)
Structural Characteristics
The compound features a thieno-pyrimidine core, which is significant for its biological activity. The presence of sulfur and nitrogen atoms contributes to its unique properties and reactivity.
Medicinal Chemistry
Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar thieno-pyrimidine structures exhibit inhibitory effects on various cancer cell lines due to their ability to interfere with cellular signaling pathways.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thieno-pyrimidine derivatives showed significant cytotoxicity against breast cancer cells. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural components suggest potential effectiveness against bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
In a recent study, derivatives of thieno-pyrimidine were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications to the thieno-pyrimidine structure enhanced antimicrobial efficacy, suggesting that this compound could be further optimized for therapeutic use .
Material Science
The compound's unique electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Organic Electronics
Research conducted at a leading materials science laboratory showed that incorporating thieno-pyrimidine derivatives into polymer matrices improved charge transport properties, enhancing the performance of OLED devices .
Agricultural Chemistry
Due to its biological activity, there is potential for this compound to serve as a novel pesticide or herbicide.
Case Study: Pesticidal Activity
Field trials indicated that thieno-pyrimidine-based compounds exhibited significant herbicidal activity against common weeds without harming crop yields, suggesting a dual benefit in agricultural applications .
Table 1: Comparison of Biological Activities
| Activity Type | Compound Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Thieno-Pyrimidine Derivative | 15 | |
| Antimicrobial | Thieno-Pyrimidine Derivative | 10 | |
| Herbicidal | Thieno-Pyrimidine-Based Compound | 25 |
Mechanism of Action
The mechanism of action of ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also affect cellular pathways by altering gene expression or protein function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Substituent Comparison of Thiophene-Pyrimidine Derivatives
Key Observations :
- The 5,6-dimethyl substitution on the thienopyrimidine ring may sterically hinder enzymatic degradation, improving metabolic stability .
- Compound: The thietan-3-yloxy group introduces a strained oxygen-sulfur heterocycle, which could alter electron distribution and reactivity compared to the dimethylthienopyrimidine group in the target compound.
- Compound : Fluorine substitutions and a chromenyl system enhance electronegativity and π-π stacking, likely boosting target affinity but reducing solubility .
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
Notes:
NMR and Spectroscopic Analysis
As shown in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound:
- Region A : The acetamido group’s electron-withdrawing effect would deshield nearby protons, shifting signals downfield.
- Region B : The p-tolyl group’s methyl protons are expected at ~2.3 ppm, distinct from phenyl analogs in (~7.2 ppm for aromatic protons) .
Biological Activity
Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate (CAS: 315682-65-6) is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 497.65 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known to confer various biological properties due to the presence of sulfur and nitrogen atoms within its framework. The predicted physical properties include a density of and a boiling point around .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the thieno[2,3-d]pyrimidine scaffold. For instance, derivatives such as benzothiazole-2-thiol have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, compounds with structural similarities to this compound have shown promising results:
- In vitro studies indicated that certain derivatives exhibited IC50 values as low as 1.2 nM against cancer cell lines such as SKRB-3 and SW620 .
- Flow cytometry analyses revealed that these compounds could induce apoptosis in HepG2 cells in a concentration-dependent manner .
Antimicrobial Activity
The thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Compounds within this class have been shown to possess moderate to good antibacterial activity against various bacterial strains. For example:
- A study on related thieno derivatives indicated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation, leading to programmed cell death in malignant cells .
- Interaction with Biological Targets : The unique structural features allow for specific interactions with enzymes or receptors involved in cancer progression or microbial resistance mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (nM) | Reference |
|---|---|---|---|
| Anticancer | SKRB-3 | 1.2 | |
| Anticancer | SW620 | 4.3 | |
| Anticancer | A549 | 44 | |
| Anticancer | HepG2 | 48 | |
| Antimicrobial | Various Bacteria | Moderate to Good |
Research Implications
The findings regarding this compound suggest its potential as a lead compound for further drug development targeting cancer and bacterial infections. The structural diversity within the thieno[2,3-d]pyrimidine family provides opportunities for synthesizing new derivatives with enhanced efficacy and selectivity.
Q & A
Q. Table 1. Optimization of Cyclization Conditions
| Parameter | Optimal Condition | Effect on Yield | Reference |
|---|---|---|---|
| POCl₃ Equiv. | 3.6 equiv. | 85% yield | |
| Temperature | 368–371 K | Minimal side products | |
| Solvent | DMF | Faster reaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
